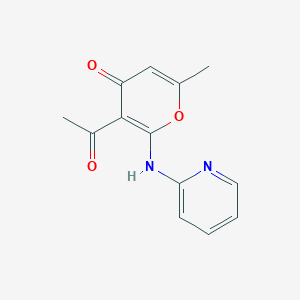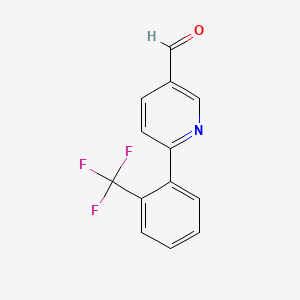![molecular formula C44H36F12FeP2 B12050374 (R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine](/img/structure/B12050374.png)
(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine is a complex organophosphorus compound It is known for its unique structure, which includes a ferrocene backbone and two phosphine groups substituted with trifluoromethylphenyl and xylyl groups
準備方法
The synthesis of ®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine typically involves multiple steps. The initial step often includes the preparation of the ferrocene backbone, followed by the introduction of the phosphine groups. The reaction conditions usually require the use of strong bases and inert atmospheres to prevent oxidation. Industrial production methods may involve the use of automated synthesis equipment to ensure consistency and purity of the final product.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The ferrocene backbone can be oxidized to form ferrocenium ions.
Reduction: The phosphine groups can be reduced to form phosphine oxides.
Substitution: The trifluoromethylphenyl and xylyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in asymmetric synthesis.
Biology: Its derivatives are studied for their potential use in bioorganometallic chemistry.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism by which this compound exerts its effects is primarily through its ability to act as a ligand, coordinating with transition metals to form active catalytic complexes. The molecular targets include various transition metals, and the pathways involved often include the activation of small molecules like hydrogen, oxygen, and carbon dioxide.
類似化合物との比較
Similar compounds include other ferrocene-based phosphine ligands, such as:
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Known for its use in palladium-catalyzed cross-coupling reactions.
1,1’-Bis(di-tert-butylphosphino)ferrocene (dtbpf): Used in nickel-catalyzed reactions.
1,1’-Bis(diisopropylphosphino)ferrocene (dippf): Utilized in various catalytic processes.
What sets ®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine apart is its unique combination of trifluoromethylphenyl and xylyl groups, which can impart different electronic and steric properties compared to other ferrocene-based ligands.
特性
分子式 |
C44H36F12FeP2 |
|---|---|
分子量 |
910.5 g/mol |
InChI |
InChI=1S/C23H26P.C21H10F12P.Fe/c1-16-10-17(2)13-22(12-16)24(20(5)21-8-6-7-9-21)23-14-18(3)11-19(4)15-23;22-18(23,24)11-5-12(19(25,26)27)8-16(7-11)34(15-3-1-2-4-15)17-9-13(20(28,29)30)6-14(10-17)21(31,32)33;/h6-15,20H,1-5H3;1-10H;/t20-;;/m1../s1 |
InChIキー |
MNTLEQJADXVKKK-FAVHNTAZSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][CH]3)C.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe] |
正規SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][CH]3)C.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


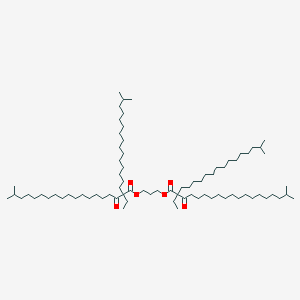
![N-[4-(benzyloxy)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050292.png)
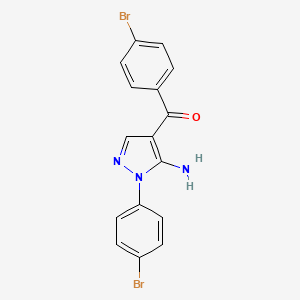
![8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12050316.png)
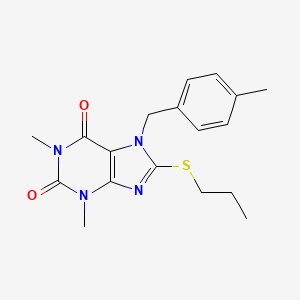
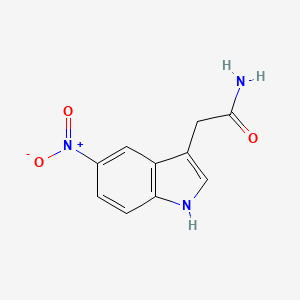
![4-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12050334.png)


